4-Formyl-2-methylbenzonitrile
Overview
Description
4-Formyl-2-methylbenzonitrile is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 . It is a solid substance and is considered a useful research chemical .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3
. The InChI key is XMNVHPRNQXBJDI-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 145.16 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, derivatives of 4-Formyl-2-methylbenzonitrile, demonstrates its utility in creating complex organic structures. This reaction pathway involves dimethyloxosulfonium methylide, showcasing the chemical's versatility in organic synthesis (Kobayashi et al., 2010).
Fluorescence and Colorimetric Indicator
This compound is used in the synthesis of a Pd^2+ selective probe (RDHDNB), which serves as a selective fluorescence and colorimetric indicator. This application is particularly relevant for detecting Pd^2+ in human breast cancer cells MCF7, highlighting the compound's potential in biomedical imaging and cancer research (Ghosh et al., 2015).
Construction of Benzo[c]phenanthridines
The base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles for constructing amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines demonstrate the compound's role in the synthesis of pharmaceuticals. This process highlights the potential for creating complex organic molecules with pharmaceutical relevance (Verma et al., 2023).
Optical Properties in Polymer Films
The plasma polymerization of 4-phenylbenzonitrile, a related compound, for synthesizing conjugated polynitrile thin films showcases the application in materials science, particularly for developing materials with novel optical properties. These thin films, with high photoluminescence intensity, have potential applications in optoelectronics and photonics (Zhao et al., 2006).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, derivatives obtained through reactions involving this compound, have been explored as corrosion inhibitors for mild steel in acidic solutions. This application is critical in industrial contexts where corrosion resistance is vital for maintaining the integrity of metal structures (Verma et al., 2015).
Safety and Hazards
The safety information for 4-Formyl-2-methylbenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
4-formyl-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVHPRNQXBJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27613-35-0 | |
Record name | 4-formyl-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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